6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine
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Overview
Description
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C12H6BrClN2S and a molecular weight of 325.61 g/mol . This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core substituted with a 4-bromophenyl group and a chlorine atom. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine typically involves the reaction of 4-bromoacetophenone with various reagents to form the desired thieno[3,2-d]pyrimidine structure. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in ethanol in the presence of a base such as sodium hydroxide . The resulting intermediate is then cyclized to form the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases for the substitution of halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thieno[3,2-d]pyrimidine derivatives with different functional groups attached to the core structure .
Scientific Research Applications
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine
Uniqueness
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the thieno[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIBGLMUMFTNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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